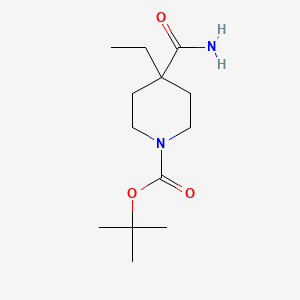

1-Boc-4-ethylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

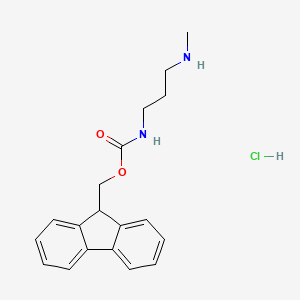

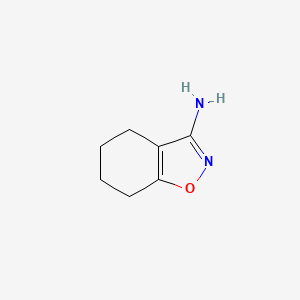

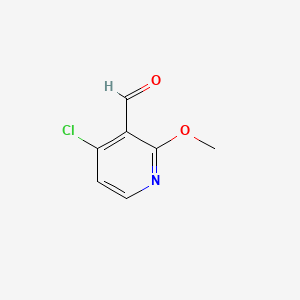

1-Boc-4-ethylpiperidine-4-carboxamide is a chemical compound with the CAS Number: 1082768-73-7. It has a molecular weight of 256.35 and its IUPAC Name is tert-butyl 4-(aminocarbonyl)-4-ethyl-1-piperidinecarboxylate . It appears as a white powder .

Molecular Structure Analysis

The InChI Code for 1-Boc-4-ethylpiperidine-4-carboxamide is 1S/C13H24N2O3/c1-5-13(10(14)16)6-8-15(9-7-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H2,14,16) .Physical And Chemical Properties Analysis

1-Boc-4-ethylpiperidine-4-carboxamide is a white powder . It has a molecular weight of 256.35 .Scientific Research Applications

Synthesis of Pyrido[3,4-d]pyrimidin-4(3H)-ones

- The directed lithiation of Boc-protected derivatives of 5-aminopyridines has been utilized in synthesizing pyrido[3,4-d]pyrimidin-4(3H)-ones. Boc-protected aminopyridines were found to provide optimal results in these syntheses, highlighting the utility of Boc derivatives in the directed lithiation process (Rewcastle et al., 1996).

Synthesis of Enantiopure 1,3-oxazolidin-2-ones

- The amide moiety of enantiopure 1-aryl- or 1-alkylaziridine-2-carboxamides was modified and protected with N-Boc to form enantiopure 2-(Boc-aminomethyl)aziridines. This process facilitated the stereospecific and regioselective formation of 5-(aminomethyl)-1,3-oxazolidin-2-ones, illustrating the crucial role of Boc in achieving stereospecificity and regioselectivity (Morán-Ramallal et al., 2008).

Synthesis of N-Quinolyl Biaryl Carboxamides

- N-Quinolyl biaryl carboxamides exhibit notable biological properties. A general protocol for the preparation of these compounds involves microwave-assisted Suzuki-Miyaura cross-coupling reaction and N-Boc deprotection. The protocol does not require acids and produces N-quinolyl 3'/4'-biaryl carboxamides with high yields, indicating the significance of Boc in the synthesis of biologically important compounds (Huang et al., 2016).

Peptide Chemistry

- In peptide chemistry, Boc (tert-butyloxycarbonyl) has been identified as a protecting group for carboxamide. Novel L-asparagine and L-glutamine derivatives were synthesized with carboxamide nitrogen acylated by urethane-type protecting groups like Boc. These derivatives can be deprotected by specific methods, showcasing the role of Boc in protecting groups during peptide synthesis (Sakura et al., 1985).

Synthesis of 1,4-Diazocanes

- Hexahydro-2-oxo-1,4-diazocin-6-carboxylic acid, a crown-shaped scaffold, was prepared with orthogonal protection (Boc at N-4 and methyl ester at 6-CO2H). This process was used for the diversification of the building block, highlighting the role of Boc in the preparation of structurally complex scaffolds for chemical synthesis (Penning & Christoffers, 2012).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-5-13(10(14)16)6-8-15(9-7-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBQTPOLQGKZDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693852 |

Source

|

| Record name | tert-Butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-ethylpiperidine-4-carboxamide | |

CAS RN |

1082768-73-7 |

Source

|

| Record name | tert-Butyl 4-carbamoyl-4-ethylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,4'-Bipyrimidin]-2'-amine](/img/structure/B581188.png)